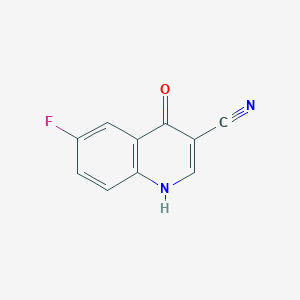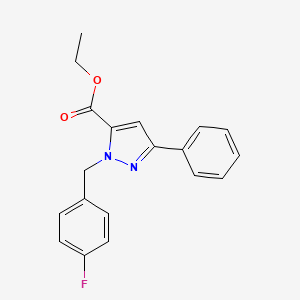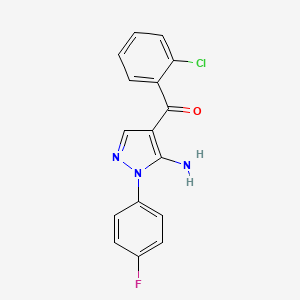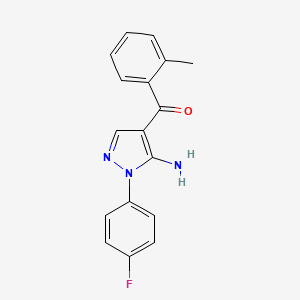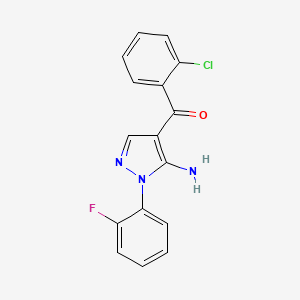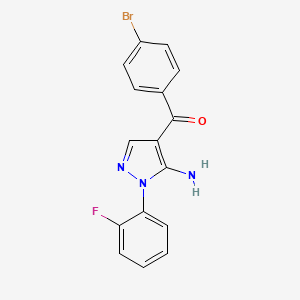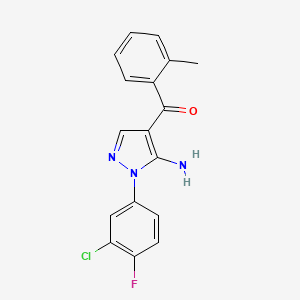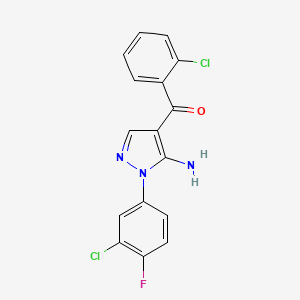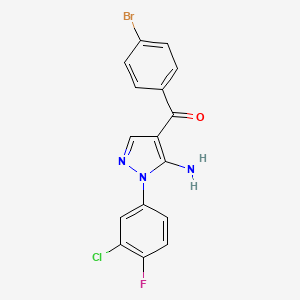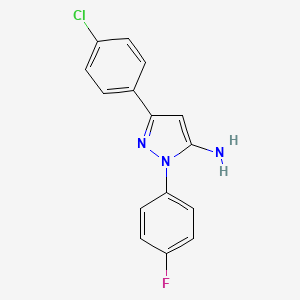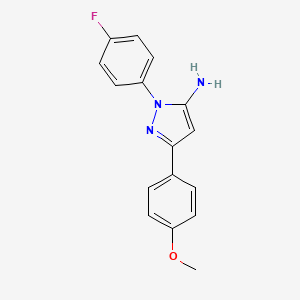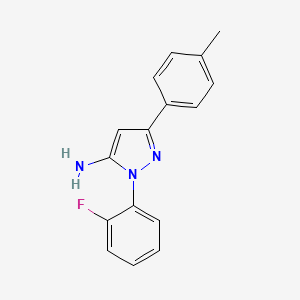![molecular formula C13H8Cl2F3NO2S B3042487 4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline CAS No. 634187-71-6](/img/structure/B3042487.png)
4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline
概要
説明
4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline is an aromatic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes chloro, sulphonyl, and trifluoromethyl groups attached to an aniline core. These functional groups contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 4-chloroaniline, followed by the introduction of the trifluoromethyl group through a Friedel-Crafts reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted anilines, and various derivatives depending on the specific reaction pathway and conditions used.
科学的研究の応用
4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
作用機序
The mechanism by which 4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups enhance its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved can vary based on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-[(4-chlorophenyl)sulphonyl]aniline
- 4-Chloro-5-(trifluoromethyl)aniline
- 2-[(4-Chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline
Uniqueness
4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline is unique due to the presence of both sulphonyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and potential for diverse applications compared to similar compounds that lack one or more of these functional groups.
特性
IUPAC Name |
4-chloro-2-(4-chlorophenyl)sulfonyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO2S/c14-7-1-3-8(4-2-7)22(20,21)12-6-10(15)9(5-11(12)19)13(16,17)18/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPVYJGFTKHWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(C=C(C(=C2)Cl)C(F)(F)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-11H-benzo[a]carbazole](/img/structure/B3042407.png)
